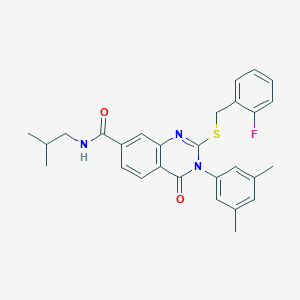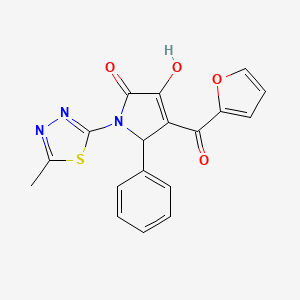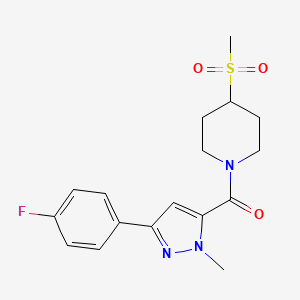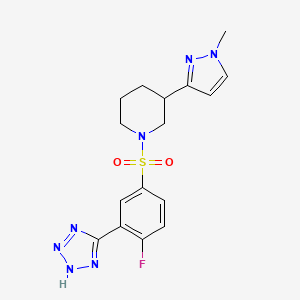
1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H18FN7O2S and its molecular weight is 391.43. The purity is usually 95%.
The exact mass of the compound 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
Research has highlighted the potential of related compounds in treating cancer. For instance, compounds inhibiting Aurora A kinase, which may include similar structural features, have been investigated for their utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006). Another study focused on the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, demonstrating significant cytotoxicity against various tumor cell lines (H. Naito et al., 2005). Additionally, imidazo[1,2-a]pyridine derivatives acting as PI3 kinase p110alpha inhibitors have been identified, showing promise in inhibiting tumor growth (M. Hayakawa et al., 2007).
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds, including those containing 1,3-thiazole, pyrazole, and pyridine derivatives, has been conducted to explore their potential applications. For example, studies have reported on the synthesis, molecular conformations, and hydrogen bonding of tetrahydro-1H-pyrazolo[4,3-c]pyridines (B. K. Sagar et al., 2017). Another investigation focused on the facile synthesis and antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety (Y. Ammar et al., 2004).
Antimicrobial Research Applications
The development of new heterocycles based on the structure of 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been explored for antimicrobial applications. Studies have demonstrated the synthesis and antimicrobial activity of new compounds, indicating their potential in fighting bacterial infections (T. El‐Emary et al., 2002). Further research has discovered antimycobacterial spiro-piperidin-4-ones, showcasing an atom economic and stereoselective synthesis approach (R. Kumar et al., 2008).
Eigenschaften
IUPAC Name |
1-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7O2S/c1-23-8-6-15(20-23)11-3-2-7-24(10-11)27(25,26)12-4-5-14(17)13(9-12)16-18-21-22-19-16/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYMXWIQLHZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-ynamide](/img/structure/B2766496.png)
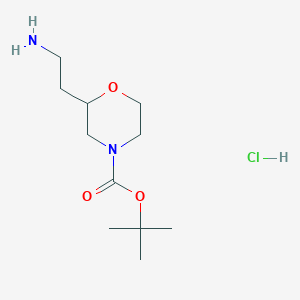
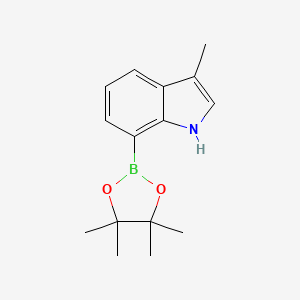
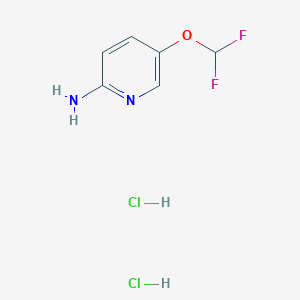
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)
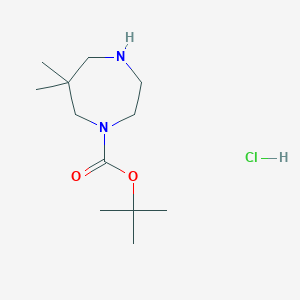
![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl (E)-4-[7a-(benzamidomethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2766509.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)
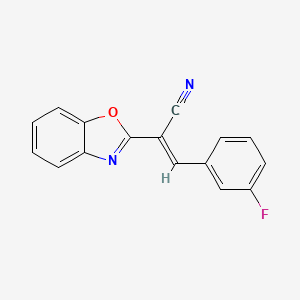
![2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid](/img/structure/B2766515.png)
